molecular formula C11H15BrN2O B5497911 1-(4-Bromo-3-methylphenyl)-3-propylurea

1-(4-Bromo-3-methylphenyl)-3-propylurea

Cat. No.: B5497911
M. Wt: 271.15 g/mol
InChI Key: IEICHRRHEJAZKE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-3-propylurea is a urea derivative characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position, linked to a propylurea moiety. Urea derivatives are widely studied for their biological and material applications, with substituents like halogens (Br, Cl) and alkyl groups (methyl, propyl) influencing properties such as solubility, melting point, and reactivity .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICHRRHEJAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-3-propylurea typically involves the reaction of 4-bromo-3-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-3-propylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs. Its structural features make it a candidate for drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The urea moiety may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins or enzymes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1-(4-Bromo-3-methylphenyl)-3-propylurea with structurally related urea derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound 4-Bromo, 3-methylphenyl C₁₁H₁₅BrN₂O ~283.16 (calculated) Not reported Potential intermediate or scaffold -
Chlorpropamide 4-Chlorobenzenesulfonyl C₁₀H₁₃ClN₂O₃S 276.74 Not explicitly stated Oral hypoglycemic agent
1-(2-Cyano-4-fluorophenyl)-3-propylurea 2-Cyano, 4-fluorophenyl C₁₁H₁₂FN₃O 221.23 204 Synthetic intermediate
1-(3-Ethynylphenyl)-3-propylurea 3-Ethynylphenyl C₁₂H₁₄N₂O 202.25 Not reported Small-molecule scaffold
1-(2-((3-Methoxyphenyl)(phenyl)amino)ethyl)-3-propylurea Complex aryl-aminoethyl substituent C₁₈H₂₄N₃O₂ 314.41 63–65 Pharmacological research

Key Differences and Implications

  • Substituent Effects: Electron-Withdrawing Groups: The bromine atom in this compound enhances electrophilic reactivity compared to Chlorpropamide’s sulfonyl group, which is more polar and acidic . The cyano group in 1-(2-Cyano-4-fluorophenyl)-3-propylurea further increases polarity, contributing to its high melting point (204°C) . Lipophilicity: The bromine and methyl substituents in the target compound likely increase logP compared to Chlorpropamide, suggesting higher membrane permeability but lower aqueous solubility .
  • Synthetic Pathways :

    • Most analogs (e.g., Chlorpropamide, 1-(3-Ethynylphenyl)-3-propylurea) are synthesized via reaction of aniline derivatives with propyl isocyanate, indicating a common methodology .
  • Biological Activity :

    • Chlorpropamide’s sulfonylurea group enables hypoglycemic activity by binding to pancreatic β-cell ATP-sensitive potassium channels, a mechanism unlikely in the target compound due to the absence of a sulfonyl moiety .
  • Thermodynamic Properties :

    • Chlorpropamide exhibits a standard melting enthalpy of -499.40 kJ/mol and critical temperature of 699.28 K, reflecting its stability under physiological conditions . Data gaps for the target compound preclude direct comparisons, but bromine’s larger atomic radius may elevate its molecular weight and thermal stability relative to chlorine analogs.

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